molecular formula C14H11N3O B12918065 5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one CAS No. 62036-25-3

5-([1,1'-Biphenyl]-4-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B12918065
CAS No.: 62036-25-3
M. Wt: 237.26 g/mol
InChI Key: GFMOLTWYJHRFBQ-UHFFFAOYSA-N
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Description

5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one typically involves the following steps:

    Formation of Biphenyl Derivative: The initial step involves the preparation of a biphenyl derivative. This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.

    Cyclization: The biphenyl derivative is then subjected to cyclization with hydrazine hydrate and an appropriate aldehyde to form the triazole ring.

    Oxidation: The final step involves the oxidation of the intermediate to yield the desired 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a triazole oxide, while substitution with an amine may produce an aminotriazole derivative.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one: can be compared with other similar compounds, such as:

    5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazole: Lacks the carbonyl group present in the triazol-3(2H)-one derivative.

    5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3-thione: Contains a sulfur atom instead of the oxygen atom in the triazol-3(2H)-one derivative.

The uniqueness of 5-([1,1’-Biphenyl]-4-yl)-1H-1,2,4-triazol-3(2H)-one lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

62036-25-3

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-(4-phenylphenyl)-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C14H11N3O/c18-14-15-13(16-17-14)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,15,16,17,18)

InChI Key

GFMOLTWYJHRFBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NNC(=O)N3

Origin of Product

United States

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